

# Application Note: Chiral Analysis of Fenpropidin Enantiomers by UPLC-MS/MS

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Compound of Interest		
Compound Name:	Fenpropidin	
Cat. No.:	B1672529	Get Quote

### **Abstract**

This application note details a robust and sensitive method for the enantioselective analysis of the fungicide **fenpropidin** using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the specific instrumental parameters for the chiral separation and quantification of R-(+)-**fenpropidin** and S-(-)-**fenpropidin**. This method is applicable to a variety of complex matrices, including food and environmental samples, making it a valuable tool for researchers, scientists, and professionals in drug development and food safety.

## Introduction

**Fenpropidin** is a widely used chiral fungicide that exists as a racemic mixture of two enantiomers.[1][2][3] As enantiomers can exhibit different biological activities and degradation rates in the environment, enantioselective analysis is crucial for accurate risk assessment and regulatory compliance.[1][3] This application note presents a validated UPLC-MS/MS method for the baseline separation and accurate quantification of **fenpropidin** enantiomers.

# **Experimental Protocols Sample Preparation: Modified QuEChERS Method**

This protocol is a general guideline and can be adapted based on the specific matrix. For dry samples (e.g., soil, grains), a rehydration step is necessary. For samples with high pigment or



fat content, the d-SPE cleanup step should be modified accordingly.

#### a. Extraction

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, use 5 g
  of sample and add 10 mL of deionized water, then vortex for 1 minute.
- Add 10 mL of acetonitrile to the tube.
- Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO<sub>4</sub>) and 1 g of sodium chloride (NaCl).
- Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
- Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers and pellet the solid matrix components.
- b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.
- The d-SPE tube should contain a mixture of sorbents for cleanup. A typical composition for general food matrices is 150 mg of anhydrous MgSO<sub>4</sub> and 50 mg of Primary Secondary Amine (PSA).
  - For samples with high chlorophyll content (e.g., leafy greens), add 50 mg of Graphitized
     Carbon Black (GCB).
  - For samples with high fat content, add 50 mg of C18 sorbent.
- Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbent and facilitate the removal of matrix interferences.
- Centrifuge the tube at ≥10,000 rpm for 2 minutes.



 Collect the supernatant (the cleaned extract) and transfer it to an autosampler vial for UPLC-MS/MS analysis.

## **UPLC-MS/MS** Analysis

The following instrumental parameters were optimized for the chiral separation of **fenpropidin** enantiomers.

#### a. UPLC Conditions

Parameter	Value
Column	Lux cellulose-3
Mobile Phase A	Water with 5 mM Ammonium Formate
Mobile Phase B	Methanol with 5 mM Ammonium Formate
Gradient	Isocratic at 88.3% B[4]
Flow Rate	0.8 mL/min[4]
Column Temperature	32.7 °C[4]
Injection Volume	5 μL

#### b. MS/MS Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	274[1]
Product Ion 1 (m/z)	147 (Quantifier)[1]
Product Ion 2 (m/z)	132 (Qualifier)[1]
Cone Voltage	26 V[1]
Collision Energy	40 V[1]



## **Data Presentation**

The following tables summarize the quantitative data obtained from the validation of this method.

Table 1: Method Performance Characteristics

Parameter	S-(-)-Fenpropidin	R-(+)-Fenpropidin
Elution Order	First	Second
Average Recovery (%)	71.5 - 106.1[1][2][3]	71.5 - 106.1[1][2][3]
Intra-day RSD (%)	0.3 - 8.9[1][2][3]	0.3 - 8.9[1][2][3]
Inter-day RSD (%)	0.5 - 8.0[1][2][3]	0.5 - 8.0[1][2][3]

Table 2: Enantioselective Dissipation in Soil

Enantiomer	Half-life (days)
S-(-)-Fenpropidin	22.4[1][3]
R-(+)-Fenpropidin	19.8[1][3]

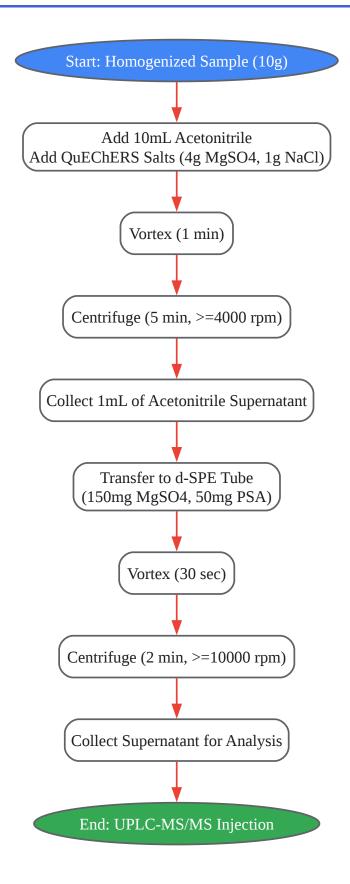
# **Mandatory Visualization**



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Caption: Overall workflow for the UPLC-MS/MS analysis of **fenpropidin** enantiomers.





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Caption: Detailed steps of the modified QuEChERS sample preparation protocol.



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